Compound Description: SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor. It exhibits inhibitory effects on the binding of [3H]Lys0-des-Arg9-BK to the B1 receptor in human fibroblast MRC5 and to recombinant human B1 receptor expressed in human embryonic kidney cells. [] SSR240612 has shown efficacy in various in vivo models, including inhibiting paw edema, reducing ear edema, and preventing neuropathic thermal pain. []
Compound Description: 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP) acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. Studies in mice have shown that 1-BCP can increase swimming endurance capacity, suggesting a potential role in ameliorating exercise-induced fatigue. [] This effect is attributed to its ability to increase liver and muscle glycogen content, decrease lactic acid and blood urea nitrogen levels, and improve endogenous cellular antioxidant enzyme activity. []
Compound Description: These compounds are a series of orally active AMPA receptor antagonists. They exhibit potent anticonvulsant activity in maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizure tests, with minimal motor disturbances. [] Specifically, 3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27) show promising anticonvulsant profiles. []
Relevance: Although these derivatives primarily focus on modifying the pyridothiazine core, compound 27 specifically incorporates the 2,2-difluoro-2H-1,3-benzodioxol-5-yl group, highlighting the relevance of this structural motif in modulating AMPA receptor activity. Comparing the structure of 27 with methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate allows for the assessment of the influence of different heterocyclic systems (pyridothiazine vs. thiophene) and their substituents on AMPA receptor interaction and subsequent anticonvulsant effects.
Relevance: While not directly containing the 1,3-benzodioxole or thiophene moieties of methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate, this compound is relevant because it explores the structure-activity relationship of similar receptor antagonists. The research focusing on compound 2, as an analog of a potent D2 and 5-HT3 receptor antagonist, highlights the importance of specific structural features in modulating receptor interactions. Comparing its structure to methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate emphasizes the impact of different pharmacophores on the activity at distinct receptor targets.
CP-060
Compound Description: CP-060, chemically named 2-(3, 5-di-tert-butyl-4-hydroxyphenyl)-3-[3-[N-methyl-N-[2-[3, 4-(methylenedioxy)phenoxy]ethyl]amino]propyl]-1,3-thiazolidin-4-one, represents a novel type of calcium antagonist possessing calcium overload inhibition and antioxidant activity. [, ] Studies demonstrate its potent effects on coronary blood flow in vivo and a higher calcium antagonistic activity of its (-)-enantiomer compared to the (+)-enantiomer. []
Relevance: CP-060's structure incorporates the 3,4-(methylenedioxy)phenoxy group, which is structurally analogous to the 1,3-benzodioxole moiety present in methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate. This similarity suggests a potential connection in their mechanism of action, particularly regarding calcium channel modulation, despite differences in the core scaffold (thiazolidinone vs. thiophene) and side chains. Exploring the structure-activity relationship of CP-060 analogs can provide valuable insights into the role of the 1,3-benzodioxole moiety in influencing calcium channel activity and potentially impacting the biological activity of methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate. ,
Compound Description: Ivacaftor is a clinically approved potentiator for the treatment of cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] It improves chloride channel function but has been shown to reduce ΔF508-CFTR cellular stability and interfere with the efficacy of some investigational corrector molecules. []
Relevance: While Ivacaftor itself lacks the 1,3-benzodioxole group, its role in cystic fibrosis research connects it to another related compound, 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid (VX-809), which is a ΔF508-CFTR corrector. [] Ivacaftor's negative impact on the efficacy of VX-809 highlights the importance of considering potential drug-drug interactions when designing combination therapies for cystic fibrosis. Understanding the structural features influencing Ivacaftor's interaction with ΔF508-CFTR and its impact on corrector function provides valuable context for exploring the potential therapeutic applications of methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate, particularly if targeting a similar protein or pathway.
Compound Description: VX-809 is an investigational corrector molecule for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR. [, ] It aims to improve the cellular processing of ΔF508-CFTR but its efficacy can be reduced by Ivacaftor. [] VX-809 has also been used in combination with other corrector molecules to achieve synergistic effects in restoring chloride permeability. []
Relevance: VX-809 directly incorporates the 2,2-difluoro-1,3-benzodioxol-5-yl group, highlighting its importance in targeting ΔF508-CFTR. Comparing its structure to methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate reveals similarities in the benzodioxole moiety and the presence of amide linkages, suggesting potential shared features in their modes of action, despite differences in overall structures and specific targets. Understanding the structure-activity relationship of VX-809 and its interaction with Ivacaftor provides valuable information for designing new CFTR modulators, and the structural similarities with methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate warrant further investigation into its potential activity towards this target. ,
Cyclopentynafil (1)
Compound Description: Cyclopentynafil is a novel sildenafil analog, identified as 5-[2-ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, isolated from a dietary supplement illegally marketed for erectile dysfunction. [] It represents a new class of phosphodiesterase-5 (PDE-5) inhibitors. []
Relevance: Although Cyclopentynafil does not directly contain the 1,3-benzodioxole or thiophene moieties of methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate, it is included because it was discovered alongside another related compound, N-octylnortadalafil, in a dietary supplement. This co-occurrence suggests potential shared synthetic pathways or intentional structural modifications to achieve similar biological effects. Investigating the structure-activity relationship of Cyclopentynafil and other PDE-5 inhibitors alongside methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate may reveal unexpected connections or provide insights into their potential off-target effects.
N-octylnortadalafil (2)
Compound Description: N-octylnortadalafil, chemically defined as (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a novel tadalafil analog identified in a dietary supplement marketed for erectile dysfunction. [] It is a new addition to the group of PDE-5 inhibitors. []
Relevance: N-octylnortadalafil directly contains the 1,3-benzodioxol-5-yl group, making it structurally relevant to methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate. This shared structural feature, despite the differences in the core heterocyclic scaffolds (pyrazinopyridoindole vs. thiophene) and substituents, suggests a potential connection in their pharmacological profiles, specifically regarding PDE-5 inhibition. The discovery of N-octylnortadalafil in a product alongside Cyclopentynafil further emphasizes the relevance of exploring the structure-activity relationship of these compounds, particularly their potential for PDE-5 inhibition and their safety profile considering their presence in unregulated supplements.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.